

# A Preclinical Comparison of UNC5293 and MRX-2843 in Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two investigational small molecule inhibitors, **UNC5293** and MRX-2843, in the context of Acute Myeloid Leukemia (AML). The information presented is based on available preclinical data to assist researchers in evaluating these compounds for further investigation.

## **Executive Summary**

Acute Myeloid Leukemia (AML) is a hematological malignancy with a pressing need for novel therapeutic strategies, particularly for patients with mutations in FMS-like tyrosine kinase 3 (FLT3). Both **UNC5293** and MRX-2843 target receptor tyrosine kinases implicated in AML pathogenesis. MRX-2843 is a dual inhibitor of both MERTK and FLT3, while **UNC5293** is a highly selective inhibitor of MERTK.[1][2][3] This guide summarizes their preclinical performance in various AML models, providing available quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

### **Data Presentation**

The following tables summarize the in vitro and in vivo preclinical activity of **UNC5293** and MRX-2843 in AML models based on available data.

Table 1: In Vitro Activity of **UNC5293** and MRX-2843 in AML Cell Lines



Compoun d	Target(s)	Cell Line	Genotype	Assay	IC50 (nM)	Referenc e
UNC5293	MERTK	SEM (B- ALL)	MERTK+, FLT3-ITD-	MERTK Phosphoryl ation	9.4	[2]
SEM (B- ALL)	MERTK+, FLT3-ITD-	FLT3 Phosphoryl ation	170	[2]		
MRX-2843	MERTK, FLT3	Kasumi-1	MERTK+, FLT3-WT	Cell Viability	143.5 ± 14.1	[3][4]
MOLM-14	MERTK-, FLT3-ITD+	FLT3 Phosphoryl ation	<50	[3][4]		
BA/F3	FLT3-ITD	Cell Viability	3.0 ± 0.5	[4]	-	
BA/F3	FLT3-ITD D835Y	Cell Viability	7.2 ± 1.3	[4]	-	
BA/F3	FLT3-ITD F691L	Cell Viability	20.4 ± 4.3	[4]		

Table 2: In Vivo Efficacy of UNC5293 and MRX-2843 in AML Xenograft Models



Compound	Model	Dosing	Key Findings	Reference
UNC5293	Orthotopic 697 B-ALL xenograft	120 mg/kg, single oral dose	Effective inhibition of MERTK in vivo.	[2]
MRX-2843	Kasumi-1 xenograft	Daily oral	Median survival increased from 37 to 51 days.	[4]
MRX-2843	Patient-derived xenograft (MERTK+, FLT3- WT)	Daily oral	Significant prolongation of survival.	[4][5]
MRX-2843	Patient-derived xenograft (MERTK+, FLT3-ITD)	Daily oral	Significant prolongation of survival.	[4][5]
MRX-2843	Quizartinib- resistant FLT3- ITD xenograft	Daily oral	Prolonged survival compared to vehicle.	[4][5][6][7][8]

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the preclinical evaluation of **UNC5293** and MRX-2843 are provided below.

## **Cell Viability Assay (MTT/MTS Assay)**

This protocol is a general representation based on common laboratory practices.

 Cell Seeding: AML cell lines (e.g., Kasumi-1, MOLM-14) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 μL of complete culture medium. Plates are incubated overnight to allow cells to acclimate.



- Compound Treatment: A serial dilution of the test compound (**UNC5293** or MRX-2843) is prepared in culture medium. 100 μL of the compound dilutions are added to the respective wells, and the plates are incubated for 48-72 hours.
- MTT/MTS Addition: After the incubation period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[9]
   [10]
- Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt into formazan crystals by metabolically active cells.
- Solubilization and Absorbance Reading: For MTT assays, a solubilization solution is added
  to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength
  (typically 570 nm for MTT) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.

## **Colony Formation Assay**

This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal capacity.

- Cell Preparation: AML cells are treated with varying concentrations of UNC5293 or MRX-2843 for a specified period.
- Plating in Semi-Solid Medium: After treatment, cells are washed and resuspended in a semi-solid medium, such as methylcellulose, supplemented with growth factors. A low number of cells (e.g., 500-1000 cells) are plated in each dish to ensure the formation of distinct colonies.[11][12]
- Incubation: The plates are incubated for 10-14 days in a humidified incubator at 37°C and 5% CO2 to allow for colony growth.



- Colony Staining and Counting: Colonies are stained with a vital dye, such as crystal violet, and counted manually under a microscope. A colony is typically defined as a cluster of more than 40-50 cells.[4][13]
- Data Analysis: The number of colonies in the treated groups is compared to the vehicletreated control group to determine the percentage of inhibition of colony formation.

## **Western Blotting**

This technique is used to detect and quantify the phosphorylation status of target proteins and downstream signaling molecules.

- Cell Lysis: AML cells are treated with **UNC5293** or MRX-2843 for a specified time. Cells are then harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: The total protein concentration in each lysate is determined using a
  protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of
  proteins for electrophoresis.
- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.
- Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., phospho-MERTK, total MERTK, phospho-FLT3, total FLT3, phospho-STAT5, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4][9]
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.



 Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein or a loading control (e.g., actin or GAPDH).

## In Vivo Xenograft Studies

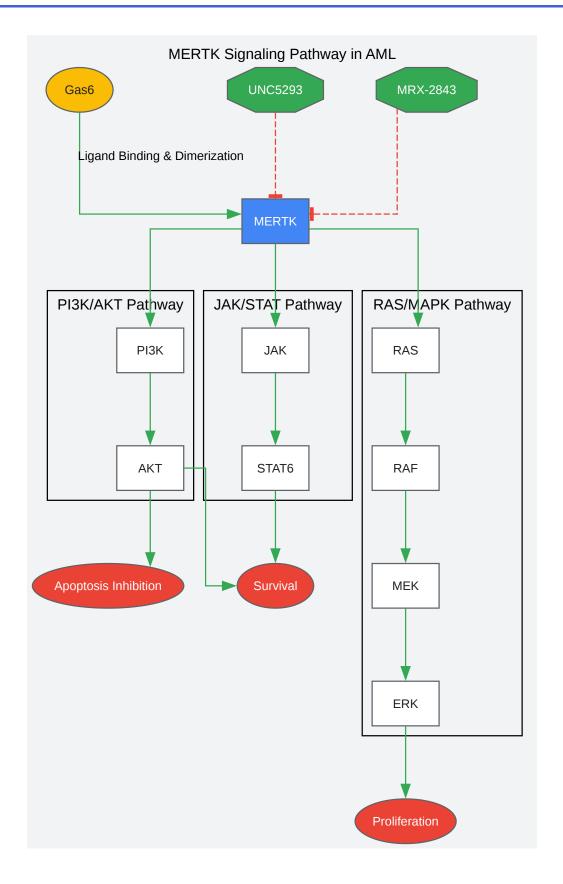
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human AML cells.
- Cell Inoculation: Human AML cell lines or patient-derived primary AML cells are injected intravenously or subcutaneously into the mice.
- Compound Administration: Once the leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), the mice are treated with UNC5293, MRX-2843, or a vehicle control. The route of administration (e.g., oral gavage) and dosing schedule are predetermined.[4][5]
- Monitoring: The tumor burden is monitored throughout the study using methods such as bioluminescence imaging, flow cytometry of peripheral blood for human CD45+ cells, or measurement of tumor volume for subcutaneous models. The overall health and survival of the mice are also monitored.
- Endpoint Analysis: At the end of the study, tissues such as bone marrow, spleen, and peripheral blood are collected to assess the extent of leukemic infiltration. The primary endpoint is often an increase in the median survival of the treated group compared to the control group.[4]

# Mandatory Visualization Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by **UNC5293** and MRX-2843 in AML.

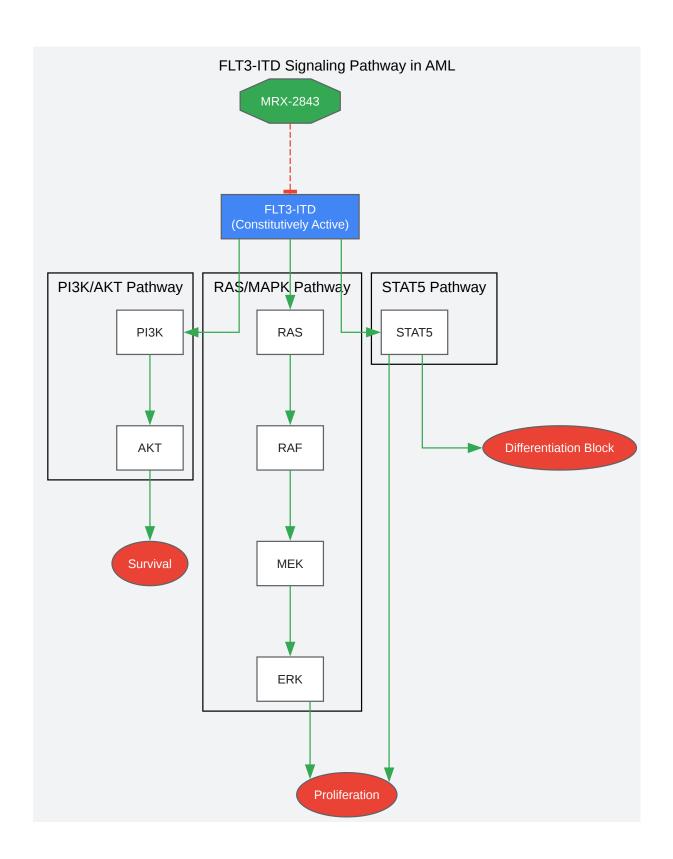




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Caption: MERTK signaling cascade and points of inhibition.





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Caption: Constitutively active FLT3-ITD signaling.

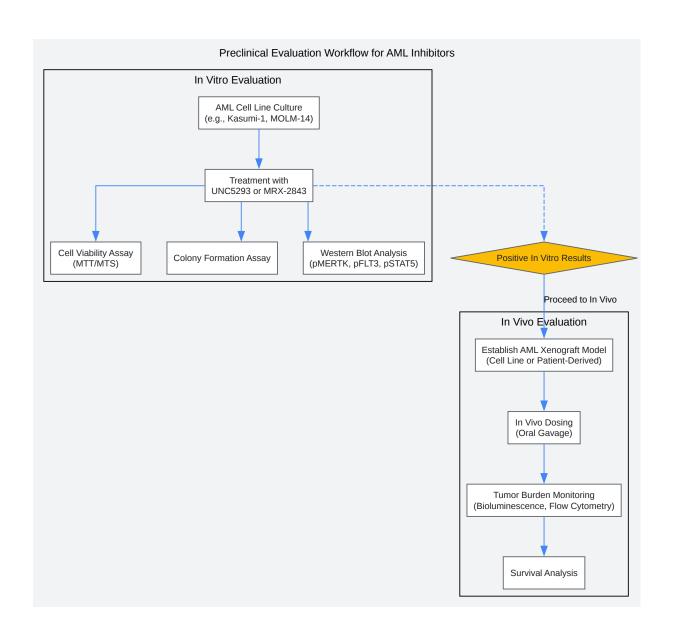




## **Experimental Workflow**

The following diagram outlines a general experimental workflow for the preclinical evaluation of kinase inhibitors in AML models.





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- To cite this document: BenchChem. [A Preclinical Comparison of UNC5293 and MRX-2843 in Acute Myeloid Leukemia Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544564#unc5293-versus-mrx-2843-in-aml-models]

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